molecular formula C16H22N4 B8352744 2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

Cat. No. B8352744
M. Wt: 270.37 g/mol
InChI Key: IPNFHINMZIGBIH-UHFFFAOYSA-N
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Patent
US07799775B2

Procedure details

To a solution of 1.52 g of 2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]isoindol-1,3-dione in 30 ml of ethanol, another solution of 1.50 g of hydrazine monohydrate in 10 ml of ethanol was added, and heated under reflux for 7 hours. Cooling the reaction mixture, insoluble matter was separated by filtration, and the solvent was distilled off under reduced pressure. The residue was made alkaline with 5N-sodium hydroxide, extracted with chloroform, washed with saturated brine and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, 0.99 g (96%) of 3-(4-quinolin-2-ylpiperazin-1-yl)propylamine was obtained.
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][N:20]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:13][CH2:12]1.O.NN>C(O)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[N:11]1[CH2:12][CH2:13][N:14]([CH2:17][CH2:18][CH2:19][NH2:20])[CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling the reaction mixture, insoluble matter
CUSTOM
Type
CUSTOM
Details
was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)N1CCN(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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